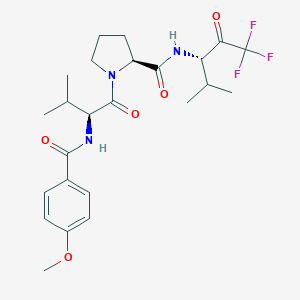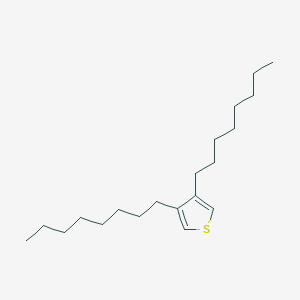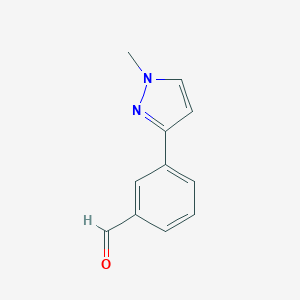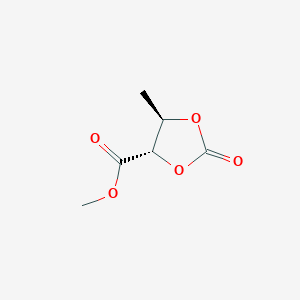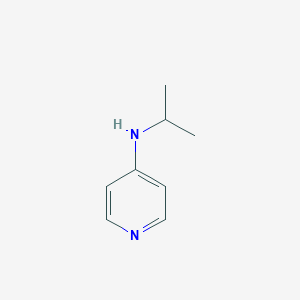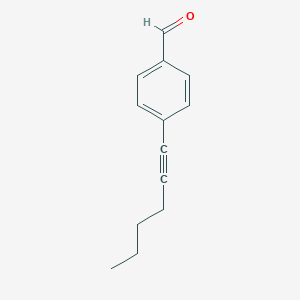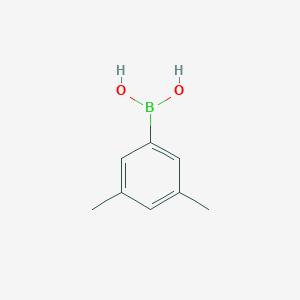
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is also known by other names such as Methyl 1-Boc-4-piperidineacetate, N-Boc-piperidin-4-yl-acetic acid methyl ester, and Methyl 1-N-Boc-4-piperidineacetate . The compound has a molecular weight of 257.33 g/mol .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 . The Canonical SMILES for the compound is CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC .
Physical And Chemical Properties Analysis
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a molecular weight of 257.33 g/mol . The compound has an XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 5 rotatable bonds .
Applications De Recherche Scientifique
Vandetanib Intermediate
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Vandetanib , a tyrosine kinase inhibitor used in cancer therapy. Vandetanib targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET). Its anti-angiogenic and anti-tumor effects make it valuable in treating certain cancers .
Anticancer Research
Research indicates that derivatives containing piperazine rings, like our compound, exhibit anticancer properties. The conformational flexibility of the piperazine ring and its polar nitrogen atoms enhance interactions with macromolecules. While the exact mechanism remains under investigation, these compounds show promise in inhibiting cancer cell growth and metastasis .
Antibacterial and Antifungal Activities
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been evaluated for its antibacterial and antifungal effects. Although it falls into the moderately active category, further optimization could lead to more potent antimicrobial agents. Understanding its mode of action and structural modifications is essential for drug development .
Drug Discovery
Due to its easy modifiability, water solubility, and capacity for hydrogen bonding, the piperazine ring is a valuable synthetic strategy in drug discovery. Researchers explore variations of this compound to create novel drugs targeting various diseases. Its incorporation into drug scaffolds enhances pharmacological properties and bioavailability .
Neurological Disorders
Piperazine derivatives have shown potential in treating neurological disorders. While not specific to our compound, the piperazine moiety’s versatility allows for the design of ligands targeting neurotransmitter receptors. These ligands may influence neurotransmission, making them relevant in conditions like depression, anxiety, and schizophrenia .
Chemical Biology and Medicinal Chemistry
Researchers employ tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a building block in chemical biology and medicinal chemistry. Its reactivity allows for the synthesis of diverse compounds, such as amides, sulphonamides, and Mannich bases. These derivatives serve as tools for studying biological processes and developing therapeutic agents .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is primarily used for proteomics research .
Pharmacokinetics
The compound is slightly soluble in water , which may affect its bioavailability. Further pharmacokinetic studies are needed to understand its behavior in the body.
Action Environment
The compound is stable at room temperature , but the impact of other environmental factors needs further investigation.
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSCQGCEAKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363831 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
175213-46-4 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
